![molecular formula C20H26O2 B8010515 Ethylestrone](/img/structure/B8010515.png)
Ethylestrone
Overview
Description
Ethylestrone is a useful research compound. Its molecular formula is C20H26O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethylestrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylestrone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Estrone derivatives in breast cancer treatment : A study by MacCarthy-Morrogh et al. (2000) investigated the effects of estrone derivatives, including 2-ethylestrone, on breast cancer cells. The research found that sulfamoylated estrone derivatives were more potent than their parent compounds in inhibiting cell growth, inducing mitotic arrest and apoptosis, and suppressing clonogenic potential in breast cancer cells. These findings suggest the potential of estrone derivatives, including those with an ethyl group, in breast cancer treatment (MacCarthy-Morrogh et al., 2000).
Antimicrotubule agents from estrone derivatives : Another study by Newman et al. (2004) found that sulfamoylated derivatives of 2-methoxyestradiol and 2-ethylestradiol are potent inhibitors of in vitro angiogenesis. These compounds, including those with ethyl groups, showed strong anti-cancer activity in vitro, indicating their therapeutic potential (Newman et al., 2004).
Ethyl compound toxicity and BBB penetration : A study by Kern et al. (2019) examined whether ethylmercury-containing compounds cross the blood-brain barrier (BBB). Although this does not directly involve Ethylestrone, it's relevant in understanding the behavior of ethyl compounds in biological systems. The study found that ethylmercury compounds can cross the BBB, convert to toxic inorganic mercury, and bind to brain tissues (Kern et al., 2019).
properties
IUPAC Name |
(8R,9S,13S,14S)-3-ethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-3-22-14-5-7-15-13(12-14)4-6-17-16(15)10-11-20(2)18(17)8-9-19(20)21/h5,7,12,16-18H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,20+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKAXJBZYISPAD-XSYGEPLQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylestrone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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